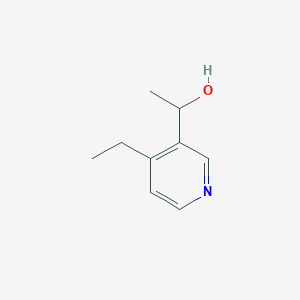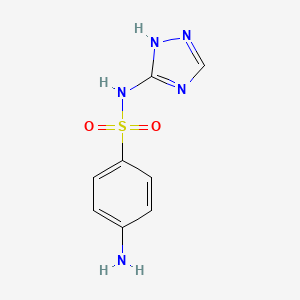![molecular formula C8H4N4O B13112490 5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile CAS No. 1211528-47-0](/img/structure/B13112490.png)
5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with formyl and carbonitrile functional groups attached to the pyrazole ring.
Méthodes De Préparation
The synthesis of 5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with formylating agents under controlled conditions . Another approach includes the use of 1-alkyl-N-Boc-5-formylpyrazol-4-amines, which react with malononitrile to form the desired compound . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound binds to the active site of TRKs, preventing their activation and subsequent signaling pathways, such as the Ras/Erk and PI3K/Akt pathways .
Comparaison Avec Des Composés Similaires
5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
5-Amino-1H-pyrazolo[4,3-b]pyridine: This compound has similar structural features but different functional groups, leading to distinct biological activities.
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: This derivative is used as an intermediate in the synthesis of vericiguat, a drug for treating heart failure.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
1211528-47-0 |
|---|---|
Formule moléculaire |
C8H4N4O |
Poids moléculaire |
172.14 g/mol |
Nom IUPAC |
5-formyl-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4N4O/c9-2-7-6-1-5(4-13)3-10-8(6)12-11-7/h1,3-4H,(H,10,11,12) |
Clé InChI |
DZTUIZSRJDMFKF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=NNC(=C21)C#N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-indolo[2,3-b]quinoxaline](/img/structure/B13112420.png)

![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13112426.png)

![5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride](/img/structure/B13112440.png)



![2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one](/img/structure/B13112458.png)

![1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol](/img/structure/B13112463.png)


